molecular formula C16H18FN3OS B2915378 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1705992-98-8

2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2915378
CAS No.: 1705992-98-8
M. Wt: 319.4
InChI Key: CSRHYVBVHTVCBW-UHFFFAOYSA-N
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Description

“2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a chemical compound with the linear formula C10H7FN2OS . It has a molecular weight of 222.242 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole, a component of the molecule, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds with structures related to 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide have been explored for their antimicrobial and anti-inflammatory properties. For instance, derivatives of 2-aminobenzothiazoles have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their potential as leads for designing new antimicrobial agents (Anuse et al., 2019). Similarly, bisthiourea derivatives of dipeptide conjugated to benzoxazoles have exhibited promising anti-inflammatory and antimicrobial activities, indicating their potential in developing new therapeutics for inflammation and infections (Kumara et al., 2017).

Cancer Research

Compounds structurally similar to this compound have been investigated for their potential in cancer research. For example, derivatives of quinazolinones have been evaluated for their antitumor activities, suggesting the role of such compounds in developing new anticancer drugs (Abdel-Jalil et al., 2005).

Neuropharmacology

In neuropharmacology, compounds with benzodioxazole and piperazine groups have been explored for their potential in treating neurological disorders. For instance, selective serotonin 1A (5-HT(1A)) receptor antagonists have been synthesized for studying their effects on brain chemistry and potential applications in treating disorders such as depression and anxiety (Kepe et al., 2006).

Drug Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of novel compounds, including those related to this compound, provides insights into their safety, efficacy, and potential therapeutic applications. Studies on compounds like SB-649868, an orexin receptor antagonist, have detailed their metabolic pathways and excretion, contributing to the development of safer and more effective drugs (Renzulli et al., 2011).

Properties

IUPAC Name

2-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c17-14-6-2-1-5-13(14)15(21)19-10-12-4-3-8-20(11-12)16-18-7-9-22-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHYVBVHTVCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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